molecular formula C19H25ClN2OS B1679940 Pyridaben CAS No. 96489-71-3

Pyridaben

Cat. No. B1679940
CAS RN: 96489-71-3
M. Wt: 364.9 g/mol
InChI Key: DWFZBUWUXWZWKD-UHFFFAOYSA-N
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Description

Pyridaben is an insecticide and acaricide . It is widely used around the world to control phytophagous mites, white flies, aphids, and thrips .


Synthesis Analysis

Pyridaben has been synthesized through various methods. One-pot synthesis offers a green chemistry and sustainable alternative for the synthesis of pyridaben .


Molecular Structure Analysis

The molecular formula of Pyridaben is C19H25ClN2OS . It is an acaricide containing pyridazinone moiety .


Chemical Reactions Analysis

The photolysis of Pyridaben has been studied in different aqueous solutions. Results showed that the photolysis of Pyridaben followed pseudo first-order kinetics or the hockey-stick model .


Physical And Chemical Properties Analysis

Pyridaben has a low aqueous solubility and is relatively volatile. Based on its chemical properties, it is not expected to leach to groundwater .

Scientific Research Applications

1. Photolysis of Pyridaben in Aqueous Environments

  • Summary of Application: This research investigates the photolytic fate of Pyridaben and its main photolysis product in different aqueous solutions .
  • Methods of Application: The study used simulated solar irradiation to investigate the photolysis of Pyridaben in different aqueous solutions. The degradation of Pyridaben was measured in various conditions, including different pH levels, concentrations of humic acids (HA), fulvic acids (FA), nitrate, and Fe (III), and types of water (distilled, rain, tap, river, and pond water) .
  • Results: The photolysis of Pyridaben followed pseudo first-order kinetics or the hockey-stick model. The half-life of Pyridaben was the shortest at pH 4, while the degradation rate within 24 hours was the highest at pH 9. The photolysis rate of Pyridaben in rainwater, tap water, and river water was significantly higher than that in distilled water. The half-lives in distilled water, rainwater, tap water, river water, and pond water were 2.36, 1.36, 1.61, 1.77, and 2.68 hours, respectively .

2. Dissipation Behavior and Dietary Risk Assessment of Pyridaben in Open Field Strawberries and Cucumber

  • Summary of Application: This study investigates the dissipation rate of Pyridaben on strawberries and cucumbers and the terminal residues in the final products .
  • Methods of Application: Residue trials were conducted according to the in force and more critical Good Agricultural Practices (GAPs) to investigate the dissipation rate of Pyridaben on both crops .
  • Results: The residue decline fits a first-order decay process with calculated half-lives of 1 and 6.4 days for cucumbers and strawberries, respectively. The dietary exposure to Pyridaben residues from cucumber and strawberry consumption, applied either according to the in force or more critical GAPs, does not pose unacceptable health risk to Egyptian and European consumers .

3. Monoclonal Antibody-Based Colorimetric Lateral Flow Immunoassay for the Detection of Pyridaben in the Environment

  • Summary of Application: This research developed a Monoclonal Antibody-Based Colorimetric Lateral Flow Immunoassay (CLFIA) for the detection of Pyridaben in the environment .
  • Methods of Application: A pyridaben hapten was synthesized and used to prepare monoclonal antibodies (mAbs). The mAb, 6E3G8D7, was applied to a gold nanoparticle-based CLFIA for pyridaben detection .
  • Results: The CLFIA showed a visual limit of detection of 5 ng mL −1. The amounts of pyridaben in blind samples detected by the CLFIA were consistent with high-performance liquid chromatography .

4. Green Synthesis and Removal Methods of Pyridaben

  • Summary of Application: This study focuses on pyridaben residue levels in crops, aquatic systems, and soils, as well as the green synthesis and removal of pyridaben .
  • Methods of Application: The study reviews the one-pot synthesis as a green chemistry and sustainable alternative for the synthesis of pyridaben. It also discusses the use of magnetic solid-phase extraction technology for the adsorption and separation of pyridaben .
  • Results: Photocatalytic methods using TiO 2 as a catalyst were developed as advanced oxidation processes for the degradation of pyridaben in aqueous solutions .

5. Toxicity Studies of Pyridaben

  • Summary of Application: This research investigates the toxic effects of Pyridaben on organisms .
  • Methods of Application: The study involved administering Pyridaben to organisms and observing the effects. Specific methods and parameters may vary depending on the organism and the specific toxicity being studied .
  • Results: Clinical chemistry results showed significantly decreased serum glutamic pyruvic transaminase (SGPT) and albumin at the highest exposure .

6. Residue Levels of Pyridaben in Crops, Aquatic Systems, and Soils

  • Summary of Application: This research focuses on Pyridaben residue levels in crops, aquatic systems, and soils .
  • Methods of Application: The study involves monitoring studies on fruits, vegetables, herbs, bee products, aquatic systems, and soils .
  • Results: During the period of 2010–2022, Pyridaben was reported in monitoring studies on fruits, vegetables, herbs, bee products, aquatic systems, and soils. Vegetable and agricultural soil samples exhibited the highest detection rates and residue levels .

Safety And Hazards

Pyridaben is harmful in contact with skin and toxic if inhaled. It is very toxic to aquatic life with long-lasting effects .

Future Directions

Current gaps in Pyridaben removal were proposed to provide future development directions for minimizing the exposure risk of Pyridaben residues to human and non-target organisms .

properties

IUPAC Name

2-tert-butyl-5-[(4-tert-butylphenyl)methylsulfanyl]-4-chloropyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H25ClN2OS/c1-18(2,3)14-9-7-13(8-10-14)12-24-15-11-21-22(19(4,5)6)17(23)16(15)20/h7-11H,12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFZBUWUXWZWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5032573
Record name Pyridaben
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Molecular Weight

364.9 g/mol
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Physical Description

White odorless solid; [Merck Index] Colorless odorless solid; [HSDB]
Record name Pyridaben
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Solubility

In organic solvents (g/l @ 20 °C): acetone 460, ethanol 57, hexane 10, benzene 110, xylene 390, cyclohexane 320, n-octanol 63., In water, 0.012 mg/l @ 24 °C
Record name PYRIDABEN
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Density

1.2 @ 20 °C
Record name PYRIDABEN
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Vapor Pressure

0.00000118 [mmHg], 1.18X10-6 mm Hg @ 20 °C
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Mechanism of Action

... It is ... proposed that NADH: ubiquinone oxidoreductase inhibitors /including pyridaben/ block multiple and possibly reactive oxygen species-modulated pathways which regulate ornithine decarboxylase activity.
Record name PYRIDABEN
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Product Name

Pyridaben

Color/Form

Colorless crystals

CAS RN

96489-71-3
Record name Pyridaben
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Record name 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one
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Record name 3(2H)-Pyridazinone, 4-chloro-2-(1,1-dimethylethyl)-5-[[[4-(1,1-dimethylethyl)phenyl]methyl]thio]
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Record name PYRIDABEN
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Melting Point

111-112 °C
Record name PYRIDABEN
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

By conducting a procedure similar to that in Synthesis Example 3 except using 2.0 g of 2-tert.-butyl-4-chloro-5-mercapto-3(2H)-pyridazinone, 15 ml of N,N-dimethylformamide, 1.3 g of anhydrous sodium carbonate and 1.6 g of 4-tert.-butylbenzyl chloride, there were obtained white needle-like crystals having the following physical properties (yield: 87.9%):
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2 g
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Synthesis routes and methods III

Procedure details

A mixture of 1.5 g of 2-tert.-butyl-4-chloro-5-mercapto-3(2H)-pyridazinone, 200 ml of benzene, 1.5 g of anhydrous potassium carbonate and 1.4 g of 4-tert.-butyl-benzyl chloride was subjected to reaction at a reflux temperature for 6 hours. Then, procedure similar to that in Synthesis Example 5 was conducted to obtain white crystals (yield: 60%).
Quantity
1.5 g
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1.5 g
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1.4 g
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200 mL
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Yield
60%

Synthesis routes and methods IV

Procedure details

In 15 ml of N,N-dimethylformamide was dissolved 2.0 g (0.0092 mol) of 2-t-butyl-4-chloro-5-mercapto-3(2H)-pyridazinone. The resulting solution was added with 1.3 g (0.0123 mol) of anhydrous sodium carbonate and 1.6 g (0.0088 mol) of 4-t-butylbenzyl chloride, and then heated under stirring at 80°~110° C. for two hours. The resulting mixture was cooled to room temperature, and then added with 100 ml of water and stirred. The solid thus precipitated was filtered off, washed with water, dried, and recrystallized from ethanol to obtain 2.9 g of 2 -t-butyl-5-(p-t-butylbenzylthio)-4-chloro-3(2H)-pyridazinone.
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1.3 g
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1.6 g
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100 mL
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2 g
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridaben
Reactant of Route 2
Reactant of Route 2
Pyridaben
Reactant of Route 3
Reactant of Route 3
Pyridaben

Citations

For This Compound
6,470
Citations
C Liu, D Lu, Y Wang, J Huang, K Wan, F Wang - Food chemistry, 2014 - Elsevier
The dissipation and residue of pyridaben in cabbage under field conditions were investigated. A sensitive, simple, and fast method for determining pyridaben in cabbage was …
Number of citations: 77 www.sciencedirect.com
M Kim, C Sim, D Shin, E Suh, K Cho - Crop Protection, 2006 - Elsevier
… with all the pyridaben treatments indicated that the pyridaben … was true with pyridaben, suggesting that pyridaben treatment … that fenpyroximate and pyridaben have different direct acute …
Number of citations: 94 www.sciencedirect.com
X Zhu, C Yuan, Y Bao, J Yang, Y Wu - Journal of Molecular Catalysis A …, 2005 - Elsevier
… 2 displays the emission spectrum of UV lamp and those through 300 nm and 360 nm optical filters as well as the UV absorption spectrum of pyridaben. We observed that pyridaben …
Number of citations: 136 www.sciencedirect.com
D Sun, Y Zhu, J Pang, Z Zhou, B Jiao - Food chemistry, 2016 - Elsevier
A sample pretreatment method was established to analyze the residues of spirodiclofen–pyridaben mixture in citrus fruits using ultra-performance liquid chromatography coupled with …
Number of citations: 56 www.sciencedirect.com
Y Kim, H Park, J Cho, Y Ahn - Journal of economic entomology, 2006 - academic.oup.com
… of pyridaben resistance. Although the PR-20 strain had been highly selected with pyridaben … that they can be used as rotating acaricides for pyridaben. In particular, use of certain …
Number of citations: 104 academic.oup.com
M Kim, D Shin, E Suh, K Cho - Applied Entomology and Zoology, 2004 - jstage.jst.go.jp
… of Tetranychus urticae Koch to fenpyroximate and pyridaben at three levels of sublethal … of pyridaben. The relative difference between the two l values was great in pyridaben treatment. …
Number of citations: 43 www.jstage.jst.go.jp
M Boulaid, A Aguilera, F Camacho… - Journal of Agricultural …, 2005 - ACS Publications
… , pyridaben, … for pyridaben in clementine citrus and for pyridaben and tralomethrin in peppers are given. The aims of this study were to evaluate the residue levels of pyrifenox, pyridaben…
Number of citations: 105 pubs.acs.org
H IGARASHI, S Sakamoto - Journal of Pesticide Science, 1994 - jlc.jst.go.jp
… Pyridaben has been developed for application to fruits as a 20% wettable powder (WP) and … was used to register pyridaben as Sanmite in Japan. Pyridaben has the following chemical …
Number of citations: 15 jlc.jst.go.jp
GM Rand, JR Clark - Ecotoxicology, 2000 - Springer
… insecticide-miticide, pyridaben were investigated using both … and aquatic toxicity of pyridaben. The subsequent paper … Environmental fate studies indicate that pyridaben has a low …
Number of citations: 25 link.springer.com
A Charli, H Jin, V Anantharam, A Kanthasamy… - Neurotoxicology, 2016 - Elsevier
… probe indicated that tebufenpyrad and pyridaben, as well as … that tebufenpyrad and pyridaben very rapidly suppressed the … pesticides tebufenpyrad and pyridaben induces neurotoxicity …
Number of citations: 67 www.sciencedirect.com

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